
5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione
Vue d'ensemble
Description
5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione, commonly known as DABCO-TSO, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Applications De Recherche Scientifique
Molecular Structure Analysis : The structures of various derivatives, including 5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione, have been analyzed, providing insights into their molecular interactions and hydrogen bonding patterns (da Silva et al., 2005).
Catalysis and Synthesis : It has been used as a substrate in the synthesis of various organic compounds. For example, L-Proline based ionic liquid has been used as a catalyst for its synthesis under ultrasonic irradiation, highlighting its relevance in green chemistry applications (Patil, Satkar, & More, 2020).
Aggregation-Induced Emission : This compound, with different substituents, shows aggregation-induced emission (AIE) properties, making it a potential candidate for developing luminescent materials and fluorescent probes (Mendigalieva et al., 2022).
Supramolecular Structures : Its derivatives have been studied for their supramolecular structures, revealing how different substituents affect the molecular geometry and intermolecular interactions (Rezende et al., 2005).
Fluorescent Sensing : A derivative of this compound has been developed as a highly sensitive fluorescent receptor for Al3+, demonstrating potential in environmental monitoring and analysis (Upadhyay & Kumar, 2010).
Pharmaceutical Applications : It has been used in the synthesis of a variety of pharmaceutically interesting compounds, suggesting its utility in drug development (Brahmachari & Nayek, 2017).
Propriétés
IUPAC Name |
5-[[4-(diethylamino)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-5-20(6-2)13-9-7-12(8-10-13)11-14-15(21)18(3)17(23)19(4)16(14)22/h7-11H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKWSELBRJSEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Diethylamino-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



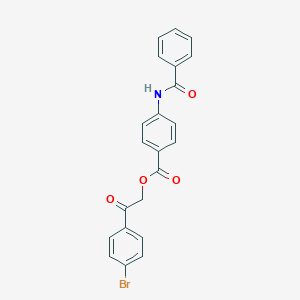
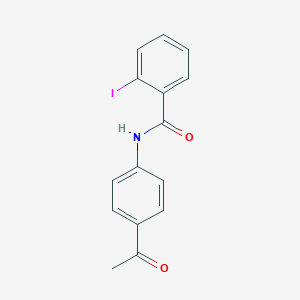
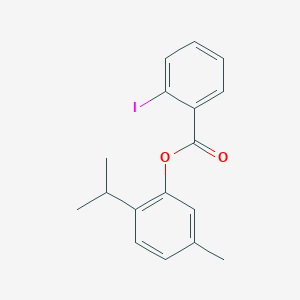
![2-(3-methylphenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B386465.png)
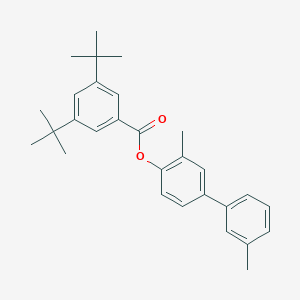
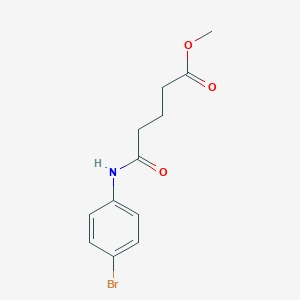
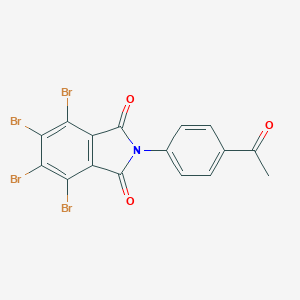
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B386470.png)


![4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B386477.png)
![5-[(4-{2,4-Bisnitrophenoxy}benzylidene)amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B386478.png)
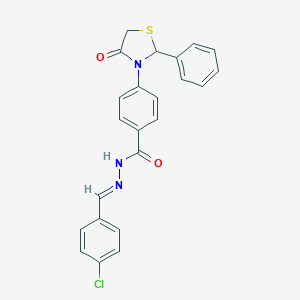
![3-[(4-Carboxybutanoyl)amino]benzoic acid](/img/structure/B386481.png)